molecular formula C8H10F2N4O4 B1193329 NUC013

NUC013

Katalognummer: B1193329
Molekulargewicht: 264.19
InChI-Schlüssel: GQGVBSHMRYHBTF-UOWFLXDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NUC013 is a DNA methytransferase inhibitor which has been shown to be significantly safer and more effective than decitabine in xenograft models of human leukemia and colon cancer. This compound was shown to significantly inhibit tumor growth and improve survival in a NCI-H460 xenograft of non-small cell lung cancer.

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

NUC013 has been extensively tested across various cancer cell lines. In a study comparing its efficacy with that of decitabine (another DNMT inhibitor), this compound demonstrated superior growth inhibition:

  • HCT-116 (Colon Cancer) : At 1 µM concentration, this compound achieved a 53.4% inhibition of total DNMT compared to 19.2% for decitabine at similar concentrations .
  • Leukemia Cell Lines : In Kasumi-1 (TP53 R248Q mutant) and THP-1 (TP53 null) cells, this compound induced apoptosis at lower concentrations than decitabine, suggesting enhanced potency .

In Vivo Studies

This compound has shown promising results in various xenograft models:

  • Human Leukemia Model : Mice treated with this compound at 20 mg/kg exhibited improved median survival (32 days) compared to controls (26.5 days) with a hazard ratio of 0.26 .
  • Colon Cancer Model : In LoVo xenografts, treatment with this compound resulted in a significant reduction in tumor volume by up to 53.7% compared to saline controls .

Comparative Analysis with Decitabine

A comparative analysis of this compound and decitabine across the NCI 60 cell line panel revealed that:

CompoundGI50 (µM)Efficacy in TP53 WTEfficacy in TP53 Mutant
This compound4.54SignificantSignificant
Decitabine0.62Not significantSignificant

This compound was found to be significantly more effective than decitabine in TP53 wild-type cell lines, highlighting its potential as a targeted therapy for specific cancer types .

Pharmacokinetics and Stability

Despite its efficacy, one challenge associated with this compound is its short half-life due to susceptibility to hydrolysis. To address this, researchers have developed prodrugs like NUC041 that enhance stability:

  • Half-Life Comparison :
    • This compound : Approximately 20.1 minutes when administered intravenously.
    • NUC041 : When formulated in a lipid nano-emulsion, it increases the half-life of released this compound to approximately 3.4 hours .

This modification allows for sustained release and improved therapeutic outcomes.

Case Study 1: Non-Small Cell Lung Cancer

In a study involving non-small cell lung cancer xenografts (NCI-H460), treatment with NUC041 led to significant tumor regression and improved survival rates compared to controls. However, ulceration of tumors was noted at lower volumes in the prodrug group .

Case Study 2: Combination Therapies

Combining this compound with other treatment modalities has shown potential synergistic effects. For instance, pairing it with immune checkpoint inhibitors may enhance the reactivation of silenced tumor suppressor genes and improve overall therapeutic efficacy.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of NUC013 in cancer treatment, and how does it influence experimental design?

this compound functions as a dual inhibitor of DNA methyltransferase (DNMT) and ribonucleotide reductase (RNR), leading to DNA hypomethylation and impaired nucleotide synthesis in cancer cells . Experimental design should incorporate:

  • Dose-response studies : Evidence from tumor models (e.g., colon cancer, NSCLC) shows dose-dependent efficacy, with 20–40 mg/kg demonstrating significant tumor suppression .
  • Timing of administration : Due to its S-phase specificity, synchronize drug delivery with tumor cell cycle progression .

Q. What experimental models are most appropriate for evaluating this compound’s antitumor efficacy?

  • In vivo xenograft models : Human colon cancer (HCT-116) and NSCLC (A549) models validated this compound’s efficacy, with tumor volume reduction as a primary endpoint .
  • Pharmacodynamic markers : Measure DNA methylation (e.g., LINE-1 pyrosequencing) and dNTP pool levels to confirm target engagement .

Q. How should researchers optimize dosing regimens for this compound in preclinical studies?

  • Dose titration : Start with 20 mg/kg (effective in colon cancer models) and escalate to 40 mg/kg, monitoring toxicity (e.g., hematological parameters) .
  • Administration frequency : Daily dosing for 5–7 days, aligned with tumor doubling times in specific models .

Advanced Research Questions

Q. How can researchers address the short half-life of this compound in preclinical studies?

  • Prodrug formulations : Use NUC041, a prodrug of this compound, to prolong systemic exposure. NUC041 increases half-life by stabilizing this compound release, as shown in NSCLC models with tumor regression .
  • Pharmacokinetic monitoring : Employ HPLC or LC-MS to measure plasma and tumor concentrations, adjusting formulation excipients (e.g., PPD solvent) to enhance stability .

Q. How should contradictory data on this compound’s efficacy across tumor models be analyzed?

  • Sensitivity analysis : Compare tumor genetics (e.g., p53 status) and proliferation rates between models. For example, p53-deficient tumors may show delayed apoptosis despite hypomethylation .
  • Context-dependent variables : Evaluate RNR expression levels, as this compound’s RNR inhibition may dominate in rapidly dividing tumors .

Q. What methodological strategies ensure reproducibility in studies involving this compound?

  • Strict control groups : Include vehicle-treated controls and replicate dosing schedules across experiments .
  • Data transparency : Publish raw tumor volume measurements, pharmacokinetic curves, and histopathology images (e.g., necrosis/ulceration scores) .
  • Cross-validation : Collaborate with independent labs to verify findings, as done in this compound’s transition from colon to NSCLC models .

Q. How can researchers identify biomarkers predictive of this compound response?

  • Genomic profiling : Use CRISPR screens or RNA-seq to correlate tumor sensitivity with DNMT1/2 or RRM1/2 expression .
  • Epigenetic markers : Track global DNA methylation (e.g., via Illumina MethylationEPIC arrays) pre- and post-treatment .

Q. What ethical considerations are critical for in vivo studies of this compound?

  • Humane endpoints : Define tumor size limits (e.g., 1,500 mm³) and monitor weight loss (>20%) to avoid unnecessary suffering .
  • Institutional approval : Obtain IACUC protocols detailing anesthesia, euthanasia, and housing conditions .

Q. Contradiction and Complexity Management

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Microenvironmental factors : Test in vitro under hypoxic conditions mimicking in vivo tumors. This compound’s efficacy may depend on stromal interactions absent in 2D cultures .
  • Metabolic profiling : Compare intracellular this compound activation (e.g., phosphorylation) in cell lines vs. xenografts .

Q. What frameworks guide the integration of this compound into combination therapies?

  • Synergy screens : Use Chou-Talalay assays to test this compound with immunotherapies (e.g., checkpoint inhibitors), leveraging its potential to derepress tumor antigens .
  • Sequential dosing : Administer this compound prior to cytotoxic agents (e.g., cisplatin) to prime tumors for apoptosis via epigenetic modulation .

Eigenschaften

Molekularformel

C8H10F2N4O4

Molekulargewicht

264.19

IUPAC-Name

5-Aza-2',2'-Difluorodeoxycytidine; 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one

InChI

InChI=1S/C8H10F2N4O4/c9-8(10)4(16)3(1-15)18-5(8)14-2-12-6(11)13-7(14)17/h2-5,15-16H,1H2,(H2,11,13,17)/t3-,4-,5-/m1/s1

InChI-Schlüssel

GQGVBSHMRYHBTF-UOWFLXDJSA-N

SMILES

OC[C@@H]1[C@H](C(F)(F)[C@H](N2C(N=C(N=C2)N)=O)O1)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

NUC-013;  NUC 013;  NUC013

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.